molecular formula C10H16N4 B1409511 5-Ethyl-4-(piperazin-1-yl)pyrimidine CAS No. 1256492-23-5

5-Ethyl-4-(piperazin-1-yl)pyrimidine

Cat. No. B1409511
CAS RN: 1256492-23-5
M. Wt: 192.26 g/mol
InChI Key: MHVMKYWJWNXDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Ethyl-4-(piperazin-1-yl)pyrimidine” is a chemical compound that is a derivative of pyrimidinylpiperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In another study, a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .


Chemical Reactions Analysis

The chemical reactions involving “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized . The synthesis involved various steps including the addition of piperazine to a solution, followed by the addition of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” have been documented. For instance, it has a molecular weight of 200.67 and its IUPAC name is 5-(piperazin-1-yl)pyrimidine hydrochloride .

Scientific Research Applications

Neuroprotection and Anti-inflammatory Activity

Pyrimidine derivatives have shown potential in neuroprotection and anti-inflammatory activities. Studies have evaluated the effects of triazole-pyrimidine hybrids on human microglia and neuronal cell models, indicating their use in treating neurological disorders .

Synthesis of PI3K/mTOR Inhibitors

The compound has been utilized in the synthesis routes for PI3K/mTOR inhibitors that bear a thiopyrano[4,3-d]pyrimidine nucleus. These inhibitors are significant in cancer research due to their role in cell growth and survival pathways .

Serotonin Receptor Affinity

Research has been conducted on the structure-activity relationship analysis of serotonin receptors, where certain pyrimidine derivatives have shown more than 60% inhibition, indicating their potential as therapeutic agents for conditions influenced by serotonin levels .

Acetylcholinesterase Inhibitors for Alzheimer’s Disease

A series of pyrimidine-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD). These compounds aim to improve cognitive functions by inhibiting enzymes that break down acetylcholine .

Mechanism of Action

Target of Action

The primary target of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

5-Ethyl-4-(piperazin-1-yl)pyrimidine interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is considered a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by 5-Ethyl-4-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have favorable adme properties that allow it to reach its target in the brain .

Result of Action

The inhibition of AChE by 5-Ethyl-4-(piperazin-1-yl)pyrimidine results in enhanced cholinergic transmission, which can alleviate the symptoms of diseases characterized by decreased cholinergic activity, such as AD . The compound’s selective inhibition of AChE suggests that it may have fewer side effects compared to non-selective AChE inhibitors .

Safety and Hazards

Safety information for “5-Ethyl-4-(piperazin-1-yl)pyrimidine” indicates that it should be handled with care. Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for the study of “5-Ethyl-4-(piperazin-1-yl)pyrimidine” and similar compounds are promising. They have potential therapeutic use for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases . Moreover, the potential therapeutic role of these compounds to avoid both immunoescaping of tumor cells and tumor development is well documented .

properties

IUPAC Name

5-ethyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9-7-12-8-13-10(9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVMKYWJWNXDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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